molecular formula C20H16FN5O2S B2541453 N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide CAS No. 894051-53-7

N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

Cat. No. B2541453
CAS RN: 894051-53-7
M. Wt: 409.44
InChI Key: NTKUESQJIYLKJA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds related to N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide have been investigated for their anticancer effects. For instance, certain derivatives have shown potent antiproliferative activities in vitro against human cancer cell lines, with some compounds demonstrating efficacy in inhibiting tumor growth in animal models. These findings suggest potential utility in cancer therapy, highlighting the importance of structural modifications to enhance therapeutic outcomes and reduce toxicity (Wang et al., 2015).

Herbicidal Activity

The structural framework of triazolopyridazin compounds has been applied in the design of novel herbicides. Research indicates that certain derivatives possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This demonstrates the potential of such compounds in agricultural applications, providing a basis for the development of new herbicides with enhanced efficacy and selectivity (Moran).

Neuroimaging and Diagnostic Tools

Some derivatives have been explored for their use in neuroimaging, particularly as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for the diagnosis and monitoring of neuroinflammatory conditions, showcasing the compound's potential in clinical diagnostics (Dollé et al., 2008).

Antimicrobial and Antifungal Activities

Research on N-aryl substituted phenyl acetamide analogs of related compounds has revealed significant antimicrobial and antifungal properties. These activities highlight the potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a growing need in public health (Kumar et al., 2019).

Antiasthma Agents

The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which act as mediator release inhibitors, illustrates another potential application. These compounds have shown activity in preventing mediator release, a key mechanism in the pathophysiology of asthma, suggesting their utility as antiasthma agents (Medwid et al., 1990).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-14-8-6-13(7-9-14)16-10-11-18-23-24-20(26(18)25-16)29-12-19(27)22-17-5-3-2-4-15(17)21/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKUESQJIYLKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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